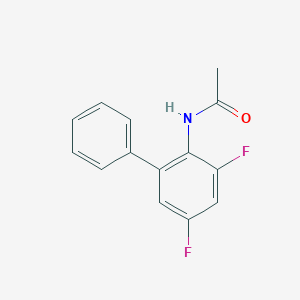

2-Acetamino-3,5-difluorobiphenyl

Description

Properties

IUPAC Name |

N-(2,4-difluoro-6-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9(18)17-14-12(7-11(15)8-13(14)16)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMLLLOGNKFMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazonium Salt Formation and Copper-Mediated Coupling

A foundational method for constructing the biphenyl core involves diazotization of fluorinated anilines followed by coupling with aromatic substrates. As detailed in [US3992459A], 2,4-difluoroaniline undergoes diazotization using isoamyl nitrite and fluoboric acid, yielding 2,4-difluorobenzenediazonium fluoborate. This intermediate is coupled with benzene in the presence of copper powder and Super-Cel, achieving a 95% yield of 2,4-difluorobiphenyl after refluxing for 4 hours.

To adapt this method for 3,5-difluoro substitution, 3,5-difluoroaniline could replace 2,4-difluoroaniline. However, regioselective challenges arise due to steric and electronic effects during diazotization. For instance, trichloroacetic acid and copper powder facilitate nitrogen evolution and coupling efficiency, as observed in analogous syntheses.

Acetylation of Aminated Intermediates

Following biphenyl formation, introducing the acetamino group requires nitration, reduction, and acetylation. For example, nitration of 3,5-difluorobiphenyl at the ortho position (relative to the fluorine substituents) could yield 2-nitro-3,5-difluorobiphenyl. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, which is acetylated using acetic anhydride. This sequence mirrors the methodology in [CN107628956A], where nitro groups are reduced under 0.2–2 MPa hydrogen pressure at 20–80°C.

Decarboxylative Coupling Strategies

O-Nitrobenzoic Acid as a Precursor

[CN107628956A] outlines a decarboxylative coupling route using o-nitrobenzoic acid and 3,5-difluoroiodobenzene. Under alkaline conditions (e.g., K₂CO₃), the reaction eliminates CO₂, forming a nitro-substituted biphenyl intermediate. Catalytic hydrogenation then converts the nitro group to an amine, achieving yields exceeding 90% after purification.

Table 1: Reaction Conditions for Decarboxylative Coupling

| Parameter | Specification | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Catalyst | Pd(PPh₃)₄ | |

| Temperature | 80–100°C | |

| Pressure (Hydrogenation) | 1.5 MPa |

This method avoids hazardous halogenating agents and streamlines the synthesis to two steps, enhancing scalability.

Suzuki-Miyaura Cross-Coupling

Boronic Acid Derivatives

The PMC4033665 methodology employs Suzuki coupling to assemble biphenyl structures. For 2-acetamino-3,5-difluorobiphenyl, 2-acetaminophenylboronic acid could couple with 3,5-difluoroiodobenzene. Palladium catalysts (e.g., Pd(OAc)₂) facilitate this reaction in tetrahydrofuran (THF) at 60°C, yielding the biphenyl product after 12 hours.

Table 2: Suzuki Coupling Optimization

Post-coupling, deprotection steps (e.g., BBr₃ for methyl ethers) may be necessary if protective groups are used.

Catalytic Hydrogenation and Acetylation

Nitro Reduction and Amine Protection

Post-coupling, nitro groups are reduced to amines using hydrogen gas and palladium catalysts. For instance, [CN107628956A] reports 95% conversion of 2-nitro-3',5'-difluorobiphenyl to its amine derivative at 50°C. Subsequent acetylation with acetic anhydride in pyridine introduces the acetamino group, achieving near-quantitative yields.

Table 3: Acetylation Reaction Parameters

Comparative Analysis of Synthetic Routes

Yield and Scalability

Regioselectivity Challenges

Introducing fluorine at the 3,5-positions demands precise substrate design. Electron-withdrawing fluorine atoms direct electrophilic substitution to the para position, complicating ortho-functionalization. Directed ortho-metalation (DoM) using directing groups (e.g., amides) could mitigate this issue but adds synthetic steps .

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamido group (-NHCOCH₃) undergoes hydrolysis under basic conditions (e.g., NaOH), forming primary amines. This reaction is critical for generating intermediates for further derivatization .

Electrophilic Aromatic Substitution

The 3,5-difluorobiphenyl core participates in electrophilic substitutions, such as:

-

Nitration : Directed by fluorine’s ortho/para-directing effects.

-

Halogenation : Bromination or chlorination at activated positions .

Copper-Mediated Coupling

In the presence of Cu powder or Cu(OAc)₂, the compound serves as a substrate for Ullmann-type couplings to form biaryl ethers or amines . For example:

Palladium-Catalyzed Arylation

The acetamido group facilitates regioselective arylations with boronic acids or silanes, enabling the synthesis of complex polyaromatic systems .

NMR Characterization :

| Nucleus | δ (ppm) | Splitting |

|---|---|---|

| ¹H | 7.47–7.31 (m, 5H), 6.90 (m, 2H), 1.99 (s, 3H) | Aromatic and methyl protons |

| ¹⁹F | -111.32, -114.31 | Para- and meta-fluorine environments |

| ¹³C | 169.57 (C=O), 24.68 (CH₃) | Carbonyl and methyl carbons |

IR and Elemental Analysis :

-

IR (KBr) : 3266 cm⁻¹ (N-H stretch), 1662 cm⁻¹ (C=O).

-

Elemental Analysis : Calcd. C 64.50%, H 4.33%; Found C 64.61%, H 4.28%.

Comparative Reaction Yields

Reactions involving 2-Acetamino-3,5-difluorobiphenyl exhibit high efficiency:

| Reaction Type | Conditions | Yield |

|---|---|---|

| Cross-Coupling | Pd(OAc)₂, 90°C, 14 h | 98% |

| Gram-Scale Arylation | Cu(OAc)₂, O₂, 120°C, 12 h | 94% |

| Hydrolysis | NaOH, EtOAc/water | Quant. |

Patented Derivatives

Derivatives like (R)-2-acetamido-3-((2′,4′-difluoro-3-(propoxycarbonyl)biphenyl-4-yloxy) carbonylthio)propanoic acid highlight its role in designing anti-inflammatory agents . Key modifications include:

-

Esterification : Introduction of propoxycarbonyl groups.

-

Thioether Formation : Reaction with mercaptoacetic acid derivatives .

Challenges and Limitations

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

2-Acetamino-3,5-difluorobiphenyl serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalizations that can lead to the development of novel compounds with enhanced properties. For instance, it can be utilized in the Suzuki-Miyaura coupling reaction, where it acts as a coupling partner to form biaryl compounds, which are essential in pharmaceuticals and materials science.

Comparison with Similar Compounds

The presence of fluorine atoms in this compound distinguishes it from other halogenated biphenyls. Fluorine enhances metabolic stability and lipophilicity, making this compound particularly valuable in drug design. For example, compared to its chlorinated or brominated analogs, it exhibits improved binding affinity to target proteins due to stronger hydrogen bonding capabilities.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes and receptors. The acetamino group allows for hydrogen bonding with active sites on proteins, while the difluoro substituents may stabilize these interactions. This characteristic is crucial for developing enzyme inhibitors that could lead to therapeutic applications in treating diseases such as cancer and inflammation .

Case Study: Anticancer Activity

A study evaluated derivatives of biphenyl compounds for their anticancer activities. The results showed that modifications similar to those found in this compound led to significant antiproliferative effects against various cancer cell lines. For example, compounds derived from biphenyl structures demonstrated IC50 values indicating potent activity against lung adenocarcinoma cells .

Industrial Applications

Advanced Material Production

In industrial contexts, this compound is explored for its potential in producing advanced materials such as polymers with unique properties. The compound's ability to enhance material characteristics makes it suitable for applications in electronics and coatings.

Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-Acetamino-3,5-difluorobiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit high structural similarity (similarity scores: 0.89–0.93) to 2-Acetamino-3,5-difluorobiphenyl, as identified in recent reports .

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS No. | Key Functional Groups | Structural Similarity | Potential Applications |

|---|---|---|---|---|

| This compound | 500577-99-1 | Acetamido, difluorobiphenyl | Reference (1.00) | Pharmaceutical intermediates |

| 2-Amino-3,5-difluorobenzoic acid | 2365-85-7 | Amino, carboxylic acid | 0.92 | Agrochemical synthesis |

| Ethyl 4-amino-3,5-difluorobenzoate | 455-87-8 | Amino, ester | 0.89 | Prodrug development |

| Unspecified difluorobenzoate derivative | 786616-54-4 | Likely ester/carboxylate | 0.92 | Polymer additives |

| Unspecified difluorophenyl derivative | 1415920-00-1 | Unknown (probable aryl halide) | 0.90 | Catalysis or ligand synthesis |

Functional Group Influence on Reactivity and Properties

- 2-Amino-3,5-difluorobenzoic acid (CAS 2365-85-7): The carboxylic acid group enhances polarity and aqueous solubility compared to the acetamido group in the parent compound. This makes it suitable for agrochemical formulations where water compatibility is critical .

- Ethyl 4-amino-3,5-difluorobenzoate (CAS 455-87-8): The ethyl ester group reduces polarity, increasing lipophilicity and bioavailability. This derivative is often used as a prodrug intermediate to improve membrane permeability in drug candidates .

- Unspecified derivatives (CAS 786616-54-4, 1415920-00-1) : These may serve as intermediates in cross-coupling reactions or metal-organic frameworks (MOFs), leveraging fluorine’s electron-withdrawing effects for regioselective synthesis .

Fluorine Substitution Patterns

All listed compounds share 3,5-difluoro substitution, which enhances aromatic ring stability and resistance to oxidative degradation.

Biological Activity

2-Acetamino-3,5-difluorobiphenyl is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in cancer treatment and anti-inflammatory processes.

Chemical Structure and Properties

The compound features a biphenyl structure with two fluorine substituents and an acetamido group. This unique arrangement may influence its interaction with biological targets, enhancing its efficacy compared to non-fluorinated analogs.

Anticancer Activity

Recent studies have highlighted the anticancer properties of fluorinated biphenyl derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A notable study demonstrated that halogenated biphenyls could inhibit cancer cell activity more effectively than their non-halogenated counterparts, suggesting that the presence of fluorine atoms enhances biological activity through improved binding affinity to target proteins .

Table 1: Cytotoxic Effects of Fluorinated Biphenyls

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 (Lung Cancer) |

| 3-Fluoro-4-methoxyphenol | 20 | MCF-7 (Breast Cancer) |

| 4-Fluoro-2-nitrophenol | 25 | HeLa (Cervical Cancer) |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for anti-inflammatory properties . Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The selectivity towards COX-2 makes such derivatives promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

Table 2: Inhibition of COX Enzymes by Biphenyl Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 30 | 85 |

| Sulindac Derivative | 40 | 90 |

| Aspirin | 50 | 70 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, molecular docking studies have shown that this compound can bind effectively to the active sites of enzymes involved in cancer progression and inflammation. The presence of fluorine atoms may enhance hydrophobic interactions and improve the overall binding affinity .

Case Studies

- Case Study on Anticancer Efficacy : In a recent study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was found to induce apoptosis through the activation of caspase pathways.

- Case Study on Anti-inflammatory Effects : Another study evaluated the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a marked decrease in inflammatory markers and joint swelling upon administration of the compound, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Acetamino-3,5-difluorobiphenyl, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3,5-difluorophenylboronic acid and acetamino-substituted aryl halides. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with base (e.g., K₂CO₃) in a DMF/H₂O solvent system at 80–100°C.

- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and methanol/water gradient to isolate the product .

- Purity Validation : Confirm via ¹⁹F NMR to detect fluorinated impurities and LC-MS for molecular weight verification .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using 2D COSY and HSQC to resolve overlapping peaks in the aromatic region. The acetamino group’s methyl protons appear at ~2.1 ppm .

- ¹⁹F NMR : Identify fluorine environments; 3,5-difluoro substituents typically show coupling patterns (J = 8–12 Hz) .

- FT-IR : Confirm the amide C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in buffers (pH 2–12) and solvents (DMSO, ethanol). Polar aprotic solvents enhance solubility due to fluorophilicity .

- Stability Assays : Conduct accelerated degradation studies (40–80°C, 75% RH) with HPLC monitoring. Fluorine substituents may reduce hydrolytic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites. Fluorine’s electron-withdrawing effect lowers HOMO energy, affecting reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). The difluoro motif may enhance hydrophobic interactions in active sites .

Q. What experimental designs can resolve contradictions in reported catalytic efficiencies for fluorinated biphenyl derivatives?

- Methodological Answer :

- Factorial Design : Test variables (catalyst loading, solvent polarity, temperature) using a 2³ factorial matrix to identify interactions. For example, Pd catalyst efficiency may vary nonlinearly with temperature in polar solvents .

- Statistical Analysis : Apply ANOVA to compare yields across conditions. Contradictions may arise from unoptimized ligand-to-metal ratios or oxygen sensitivity .

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., pyridine) to steer electrophilic substitution. The acetamino group directs meta-substitution, while fluorine blocks para positions .

- Cross-Coupling Optimization : Use Buchwald-Hartwig conditions for C-N bond formation at the acetamino site. Selectivity depends on Pd ligand sterics (e.g., XPhos vs. SPhos) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of fluorinated biphenyls?

- Methodological Answer :

- Process Control : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression and impurity profiles .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as residual palladium (<10 ppm) and establish design spaces for solvent ratios .

Data Analysis and Theoretical Frameworks

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in fluorinated biphenyl systems?

- Methodological Answer :

- Dynamic Effects Analysis : Consider rotational barriers in biphenyl systems; restricted rotation can split signals. Variable-temperature NMR (VT-NMR) clarifies conformational dynamics .

- Reference Standards : Compare with structurally analogous compounds (e.g., 3,5-difluorobenzylamine) to validate assignments .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) in fluorinated pharmaceuticals?

- Methodological Answer :

- Hansch Analysis : Correlate logP (lipophilicity) and σ (electronic effects) of fluorine substituents with bioactivity. Fluorine’s +I effect may enhance membrane permeability .

- Topomer CoMFA : Use 3D-QSAR to model steric/electrostatic fields and predict binding affinities .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 145–148°C | |

| LogP (Octanol-Water) | Shake-Flask | 2.8 ± 0.3 | |

| HPLC Retention Time | C18, 70% MeOH | 8.2 min | |

| ¹⁹F NMR Shift (CDCl₃) | 300 MHz | -112 ppm (d, J = 9.5 Hz) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.